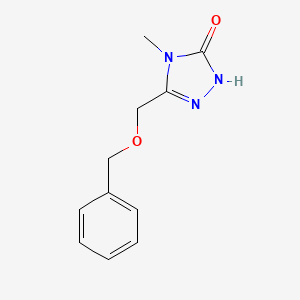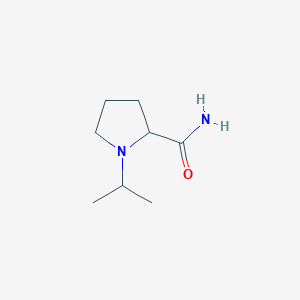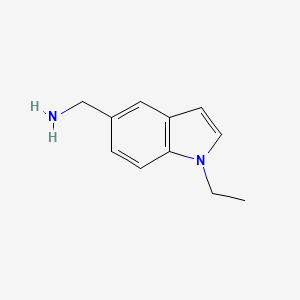
3-Ethylphenyl 4-piperidinyl ether hydrochloride
Vue d'ensemble
Description
3-Ethylphenyl 4-piperidinyl ether hydrochloride, also known as EPEH or ethylphenidate, is a chemical substance that belongs to the family of phenidates. It has a CAS Number of 1338974-43-8 and a molecular weight of 241.76 .
Molecular Structure Analysis
The molecular formula of this compound is C13H20ClNO . The InChI code is 1S/C13H19NO.ClH/c1-2-11-4-3-5-13 (10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H .Applications De Recherche Scientifique
Poly(ether-ether) and Poly(ether-ester) Block Copolymers in Biomedicine
Poly(ether-ether) and poly(ether-ester) block copolymers, which share a similar ether functional group to 3-Ethylphenyl 4-piperidinyl ether hydrochloride, have been widely applied in biomedical fields due to their good safety and biocompatibility. These compounds, including Poly(ethylene glycol) (PEG) and Poly(ethylene glycol)-poly(propylene glycol) (PEG-PPG), have been approved by the Food and Drug Administration (FDA) for use as excipients. The applications of these copolymers span across drug delivery, gene therapy, and tissue engineering, focusing on active targeting theranostic systems. They are designed to enhance the delivery and efficacy of therapeutic agents by targeting specific cells or tissues in the body, potentially reducing side effects and improving treatment outcomes (He et al., 2016).
Flame Retardants in Environmental Safety
Ether compounds such as those mentioned in the review of novel brominated flame retardants (NBFRs) have raised concerns due to their occurrence in indoor air, dust, and consumer goods. The study highlights the environmental presence and potential risks of these compounds, which are structurally related to ethers due to their use as flame retardants in various materials. This review underscores the need for more research on the occurrence, environmental fate, and toxicity of such compounds, including those related to this compound (Zuiderveen et al., 2020).
Biodegradation of Ethers
The biodegradation and fate of ethers like Ethyl tert-butyl ether (ETBE) in soil and groundwater are of significant interest due to their environmental impact. Microorganisms capable of degrading ETBE aerobically have been identified, suggesting potential pathways for mitigating the environmental presence of such compounds. This research area could be relevant for understanding the environmental behavior and remediation strategies for compounds structurally related to this compound (Thornton et al., 2020).
Photocatalytic Applications
Glycerol-based ether lipids, including those related to this compound, have been linked to various essential signaling cascades and have potential implications in neurological diseases like Alzheimer's and autism. The review by Dorninger et al. (2020) discusses the role of these compounds in signaling processes and their connection to common neurological disorders, highlighting the need for further research to understand their potential impact and therapeutic applications (Dorninger et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCXJYWXNGBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




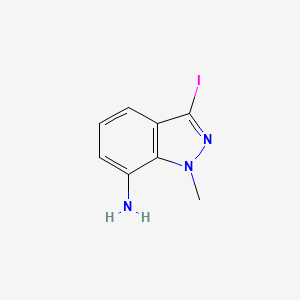

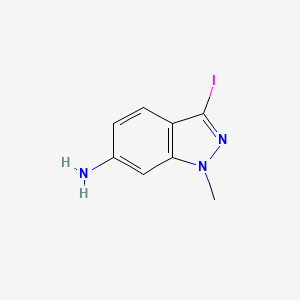

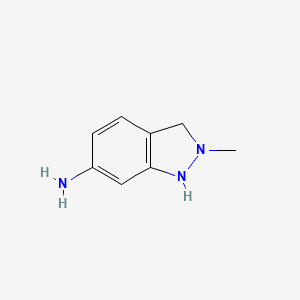
![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)
